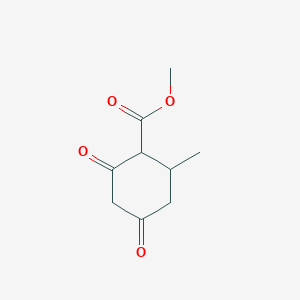

Methyl 2-methyl-4,6-dioxocyclohexanecarboxylate

Cat. No. B2382409

Key on ui cas rn:

39493-62-4; 56157-27-8

M. Wt: 184.191

InChI Key: YOELNWPMMURSQH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05994349

Procedure details

To a freshly prepared solution of sodium (17.78 g, 0.77 gram-atom) in methanol (220 mL) is added methyl acetoacetate 89.66 g (0.77 mole) and the mixture is stirred on an ice bath 15 min after the addition. Ethyl crotonate (100 mL of a 96% product≈88.13 g (100%; 0.77 mole) is added dropwise and the mixture is stirred at room temperature for an additional 30 min. After refluxing (2 h), methyl 6-methyl-2,4-dioxo-cyclohexane carboxylate enolate, which separates, is filtered, and the solid residue is dissolved in a minimum amount of cold water. The aqueous solution acidifed with sulfuric acid (500 mL of a 2 M solution), the precipitate extracted with dichloromethane (4×300 mL) and the organic phase dried over sodium sulfate. The residue is evaporated and the residue recrystallized from toluene to give the title compound: yield, 37 g, 40%, mp 122-123° C. The mother liquor from the reaction is evaporated to dryness, dissolved in cold water and extracted with dichloromethane (after acidification with the same 2 M sulfuric acid used previously). After evaporation and recrystallization from toulene, the mp is identical to the original crop. Total yield: 47 g; 51%.

[Compound]

Name

product

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

methyl 6-methyl-2,4-dioxo-cyclohexane carboxylate enolate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

[Na].[C:2]([O:8][CH3:9])(=[O:7])[CH2:3][C:4]([CH3:6])=[O:5].[C:10](OCC)(=[O:14])/[CH:11]=[CH:12]/[CH3:13]>CO>[CH3:13][CH:12]1[CH:3]([C:2]([O:8][CH3:9])=[O:7])[C:4](=[O:5])[CH2:6][C:10](=[O:14])[CH2:11]1 |^1:0|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

17.78 g

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

|

Name

|

|

|

Quantity

|

89.66 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(=O)C)(=O)OC

|

|

Name

|

|

|

Quantity

|

220 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(\C=C\C)(=O)OCC

|

[Compound]

|

Name

|

product

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

methyl 6-methyl-2,4-dioxo-cyclohexane carboxylate enolate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture is stirred on an ice bath 15 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

after the addition

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture is stirred at room temperature for an additional 30 min

|

|

Duration

|

30 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

is filtered

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the solid residue is dissolved in a minimum amount of cold water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with dichloromethane (4×300 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the organic phase dried over sodium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue is evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue recrystallized from toluene

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |